
N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)sulfanylbenzamide
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)sulfanylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a sulfanyl group attached to a benzamide core, with additional substituents on the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)sulfanylbenzamide typically involves the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 2-(4-nitrophenyl)thiol with an appropriate halogenated benzamide derivative under basic conditions to form the sulfanyl intermediate.
Coupling reaction: The sulfanyl intermediate is then coupled with 2,4-dimethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)sulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid (HCl).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)sulfanylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)sulfanylbenzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-dimethylphenyl)-2-(4-aminophenyl)sulfanylbenzamide: Similar structure but with an amino group instead of a nitro group.
N-(2,4-dimethylphenyl)-2-(4-methylphenyl)sulfanylbenzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)sulfanylbenzamide is unique due to the presence of both a nitro group and a sulfanyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)sulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-14-7-12-19(15(2)13-14)22-21(24)18-5-3-4-6-20(18)27-17-10-8-16(9-11-17)23(25)26/h3-13H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCQTKWJZMGXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B3667451.png)
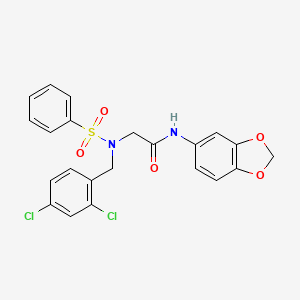
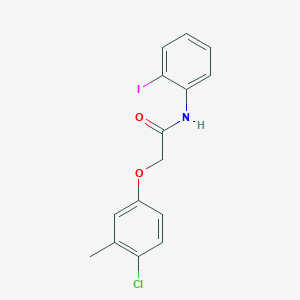
![methyl (4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)carbamate](/img/structure/B3667472.png)
![4-ethoxy-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3667484.png)
![N-(4-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide](/img/structure/B3667490.png)
![2-chloro-N-[3-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]benzamide](/img/structure/B3667491.png)
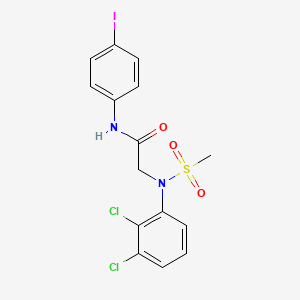
![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B3667496.png)
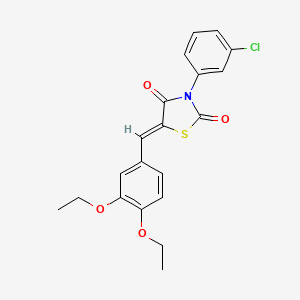
![N-[4-(benzyloxy)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B3667512.png)
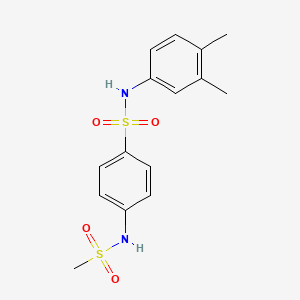
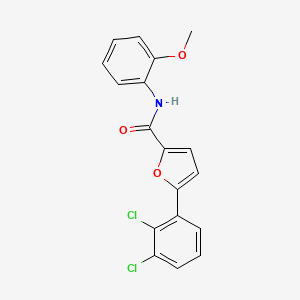
![(5E)-5-[(4-methoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B3667561.png)
